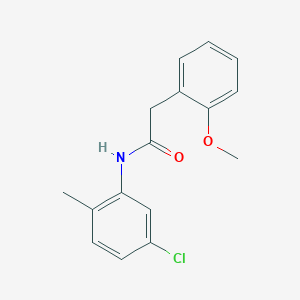![molecular formula C15H13N5OS B5521644 5-(phenoxymethyl)-4-[(4-pyridinylmethylene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5521644.png)
5-(phenoxymethyl)-4-[(4-pyridinylmethylene)amino]-4H-1,2,4-triazole-3-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(phenoxymethyl)-4-[(4-pyridinylmethylene)amino]-4H-1,2,4-triazole-3-thiol is a useful research compound. Its molecular formula is C15H13N5OS and its molecular weight is 311.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 311.08408123 g/mol and the complexity rating of the compound is 441. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition
This compound and its derivatives have been investigated for their effectiveness as corrosion inhibitors. Schiff’s bases of pyridyl substituted triazoles, closely related to the chemical , demonstrate significant inhibition performance for mild steel in hydrochloric acid solutions. The inhibitors follow Langmuir adsorption isotherm and suggest a mixed mode of corrosion inhibition. The molecular structure's impact on efficiency was analyzed through theoretical calculations, indicating the formation of a protective inhibitor film on the steel surface (Ansari, Quraishi, & Singh, 2014).
Antimicrobial Activity
Several studies have synthesized new 1,2,4-triazoles starting from isonicotinic acid hydrazide and evaluated their antimicrobial activities. The derivatives exhibited good to moderate antimicrobial activity, showcasing the potential of these compounds in developing new antimicrobial agents (Bayrak et al., 2009).
Material Science Applications
The compound and its derivatives have found applications in material science, particularly in the development of polymers and coatings with specialized properties. For instance, polymers containing the 1,2,4-triazole group have been synthesized, demonstrating high molecular weight, amorphous nature, and thermal stability. These polymers, with pendent imide moieties joined by a N−N linkage, exhibit promising characteristics for various industrial applications (Shaikh et al., 2002).
Antitumor and Antifungal Agents
Further research into the synthesis and evaluation of 5-substituted 1H-1,2,4-triazol-3-yl methyl tetrahydrothieno pyridines as antifungal agents highlights the compound's potential in medicinal chemistry. Some derivatives were found to be more potent against Candida albicans compared to established drugs, suggesting their utility as lead compounds in antifungal therapy (Sangshetti et al., 2014).
Eigenschaften
IUPAC Name |
3-(phenoxymethyl)-4-[(E)-pyridin-4-ylmethylideneamino]-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5OS/c22-15-19-18-14(11-21-13-4-2-1-3-5-13)20(15)17-10-12-6-8-16-9-7-12/h1-10H,11H2,(H,19,22)/b17-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPERPVOPRRYREB-LICLKQGHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC2=NNC(=S)N2N=CC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)OCC2=NNC(=S)N2/N=C/C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-[(4-fluorobenzyl)oxy]benzaldehyde oxime](/img/structure/B5521577.png)
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-3-phenylpropanamide](/img/structure/B5521584.png)
![N-(4-{[4-(4-fluoro-3-methylphenyl)-1,3-thiazol-2-yl]amino}phenyl)acetamide](/img/structure/B5521591.png)
![methyl N-methyl-N-[(4-methylphenoxy)carbonyl]glycinate](/img/structure/B5521594.png)
![N-(2-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}ethyl)-2,5-difluorobenzenesulfonamide](/img/structure/B5521595.png)
![N-[(3R*,4R*)-3-hydroxy-1-(3-pyridin-3-ylpropanoyl)piperidin-4-yl]isonicotinamide](/img/structure/B5521598.png)
![8-[benzyl(2-hydroxyethyl)amino]-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5521601.png)
![ethyl 5-ethyl-2-[(2-thienylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B5521608.png)

![1-[(2'-fluorobiphenyl-2-yl)carbonyl]-3-(pyrrolidin-1-ylmethyl)piperidin-3-ol](/img/structure/B5521633.png)
![1-{[3-(2-methoxyethyl)-1-(3-methylbenzyl)-1H-1,2,4-triazol-5-yl]methyl}-1H-1,2,3-triazole](/img/structure/B5521638.png)

![3-[({[1-methyl-2-(methylthio)-1H-imidazol-5-yl]methyl}amino)methyl]-3-piperidinol dihydrochloride](/img/structure/B5521660.png)
![ethyl 4-{[4-(ethylamino)-6-(isopropylamino)-1,3,5-triazin-2-yl]oxy}benzoate](/img/structure/B5521669.png)
